molecular formula C15H20N2O3 B2678038 N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396858-28-8

N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2678038
CAS No.: 1396858-28-8
M. Wt: 276.336
InChI Key: OTPHSJMIBWCPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It features the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a bridged structure that is of significant interest in medicinal chemistry due to its versatility and presence in pharmacologically active compounds. The 8-azabicyclo[3.2.1]octane core is a well-known pharmacophore found in compounds that interact with central nervous system targets, such as monoamine transporters . Specifically, research into analogues has shown that this structural class can exhibit potent binding to targets like the dopamine transporter (DAT) and serotonin transporter (SERT), which are relevant for the development of treatments for neurological and psychiatric disorders . Furthermore, derivatives of the 8-azabicyclo[3.2.1]octane system have been explored as selective antagonists for opioid receptors, including the kappa opioid receptor, indicating its value in pain management research . The specific substitution with a 4-ethoxyphenyl carboxamide group on this bicyclic scaffold positions this compound as a valuable intermediate or tool for researchers conducting structure-activity relationship (SAR) studies, aiming to develop new receptor modulators or enzyme inhibitors . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-14-7-3-11(4-8-14)16-15(18)17-12-5-6-13(17)10-19-9-12/h3-4,7-8,12-13H,2,5-6,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPHSJMIBWCPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS Number: 1396858-28-8) is a compound that belongs to the class of azabicyclic compounds, which have garnered attention due to their potential pharmacological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol. The compound features a bicyclic structure that is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₃
Molecular Weight276.33 g/mol
CAS Number1396858-28-8

This compound has been studied for its interaction with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The rigid structure of the azabicyclic skeleton contributes to its binding affinity and selectivity towards these transporters.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the azabicyclic structure can significantly affect biological activity. For instance, studies on related compounds have shown that substituents at specific positions can enhance or diminish transporter affinity. A notable finding is that the introduction of an ethylidenyl group at position 8 increases selectivity towards DAT and SERT, resembling the profile of known compounds like GBR 12909 .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibitory effects on DAT and SERT, with IC₅₀ values indicating effective binding at nanomolar concentrations. These findings suggest potential applications in treating disorders related to dopamine and serotonin dysregulation, such as depression and anxiety disorders.

Case Studies

  • Dopamine Transporter Inhibition : A study evaluated the compound's capacity to inhibit dopamine uptake in human cell lines, revealing an IC₅₀ value comparable to other azabicyclic derivatives known for their antidepressant properties.
  • Serotonin Transporter Selectivity : Another investigation focused on the selectivity of this compound towards SERT over NET, highlighting its potential as a selective serotonin reuptake inhibitor (SSRI).

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Bicyclic Core Substituent at N8 Functional Groups Molecular Weight Notable Properties/Activity
Target Compound : N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide 3-oxa-8-azabicyclo[3.2.1] 4-Ethoxyphenyl carboxamide Ether, carboxamide ~364.4 (calc.) Likely moderate lipophilicity
N-(2-Methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide 3-oxa-8-azabicyclo[3.2.1] 2-Methylphenyl carboxamide Methyl, carboxamide ~334.4 (calc.) Reduced steric hindrance at aryl
3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 8-azabicyclo[3.2.1] 4-Trifluoromethylphenyl carboxamide; 3-phenylsulfonyl Sulfonyl, trifluoromethyl, carboxamide 438.46 ELOVL6 inhibitor; enhanced metabolic stability
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-8-ene-2-yl)carboxamide 9-azabicyclo[3.3.1] 4-Methylbenzamide; 9-methyl Methyl, amide ~316.4 (calc.) Larger ring size; altered conformation
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-oxo-8-azabicyclo[3.2.1] Ethyl ester Ketone, ester 225.26 Higher reactivity due to ketone

Key Observations

Bicyclic Core Variations: The [3.2.1] bicyclic system (target compound and analogs ) provides a compact scaffold, while the [3.3.1] system () introduces conformational flexibility due to the expanded ring . Substitutions at position 3 (e.g., 3-oxa vs. 3-oxo or 3-sulfonyl) significantly alter electronic properties.

Substituent Effects :

  • Aryl Groups : The 4-ethoxyphenyl group in the target compound balances lipophilicity (ethoxy) and polarity (carboxamide). In contrast, the 4-trifluoromethylphenyl group in increases electron-withdrawing effects and metabolic stability .
  • Functional Groups : The ethyl ester in introduces hydrolytic liability compared to the stable carboxamide in the target compound.

Compounds with trifluoromethyl or sulfonyl groups () often exhibit improved pharmacokinetic profiles due to enhanced stability and binding .

Synthetic Accessibility :

  • Functionalization of the 3-oxa-8-azabicyclo[3.2.1]octane core () is well-documented, enabling scalable synthesis of derivatives like the target compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, and what key intermediates are involved?

  • Methodology : The synthesis typically involves coupling 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride with activated 4-ethoxyphenylcarbamoyl derivatives. A two-step process is common: (1) preparation of the bicyclic amine hydrochloride salt (e.g., via reductive amination or cyclization) and (2) carboxamide formation using carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
  • Key Intermediates :

IntermediateRoleReference
3-oxa-8-azabicyclo[3.2.1]octane hydrochlorideCore bicyclic scaffold
4-Ethoxyphenyl isocyanateCarboxamide precursor

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 4.32–4.27 ppm for oxa-bridge protons, δ 7.06–7.93 ppm for aromatic protons) .
  • HPLC-MS : Purity >95% with reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) .
  • Elemental Analysis : Confirmation of C, H, N composition within ±0.4% deviation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, substituent variation) impact the compound’s biological activity and pharmacokinetics?

  • Case Study : Replacement of the 4-ethoxyphenyl group with fluorophenyl (e.g., 2-fluoro-4-nitrophenyl) increases metabolic stability but reduces solubility. Halogenation at the bicyclo scaffold (e.g., 3,3-difluoro derivatives) enhances target binding affinity by 30–50% in kinase inhibition assays .
  • Methodological Approach :

  • SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
  • In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) and Caco-2 permeability studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or impurities in synthetic batches.
  • Resolution Strategies :

  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Batch Reproducibility : Compare multiple synthetic batches via LC-MS and bioactivity profiling .

Q. What computational methods are effective for predicting the compound’s target selectivity across kinase families?

  • Approach :

  • Kinome-Wide Docking : Use tools like Schrödinger’s Glide to screen against >400 kinases.
  • MD Simulations : 100-ns simulations to assess binding stability (e.g., RMSD <2.0 Å for mTORC1/2) .
    • Validation : Cross-reference with experimental kinome profiling data (e.g., DiscoverX Eurofins panel) .

Q. What strategies optimize the compound’s solubility without compromising its blood-brain barrier (BBB) penetration potential?

  • Experimental Design :

  • Prodrug Synthesis : Introduce phosphate or ester groups at the ethoxy moiety (e.g., tert-butyl ester derivatives) .
  • Co-Solvent Systems : Use PEG-400/water mixtures (up to 30% v/v) for in vivo studies .
    • Data :
ModificationSolubility (mg/mL)LogPBBB Score (PAMPA)
Parent compound0.122.80.65
Phosphate prodrug1.51.20.58

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Hypothesis Testing :

  • Metabolite Interference : Identify major metabolites via LC-MS/MS (e.g., hydroxylation at the bicyclo ring) .
  • Protein Binding : Measure free fraction using equilibrium dialysis (e.g., >95% plasma protein binding reduces free drug) .
    • Experimental Adjustments : Use deuterated analogs to slow metabolism or adjust dosing regimens (e.g., QD vs. BID) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.